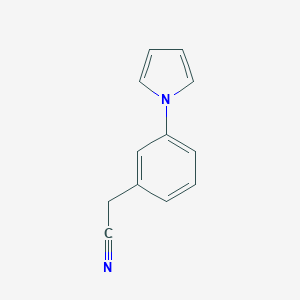

2-(3-Pyrrol-1-ylphenyl)acetonitrile

Description

Properties

CAS No. |

112575-86-7 |

|---|---|

Molecular Formula |

C12H10N2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(3-pyrrol-1-ylphenyl)acetonitrile |

InChI |

InChI=1S/C12H10N2/c13-7-6-11-4-3-5-12(10-11)14-8-1-2-9-14/h1-5,8-10H,6H2 |

InChI Key |

NEIWYKAHCCBBEW-UHFFFAOYSA-N |

SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)CC#N |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)CC#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 3 Pyrrol 1 Ylphenyl Acetonitrile

Retrosynthetic Analysis of 2-(3-Pyrrol-1-ylphenyl)acetonitrile

A retrosynthetic analysis of the target molecule, this compound, identifies two primary bond disconnections that lead to logical and practical synthetic routes.

Disconnection A (C-N Bond): The bond between the pyrrole (B145914) nitrogen and the phenyl ring is a primary target for disconnection. This approach suggests an N-arylation reaction between pyrrole and a pre-functionalized phenyl ring, such as a (3-halophenyl)acetonitrile or a derivative thereof. This is a common strategy in modern synthetic chemistry.

Disconnection B (C-C Bond): The bond between the phenyl ring and the cyanomethyl group offers another strategic disconnection. This pathway involves constructing the 3-(pyrrol-1-yl)phenyl moiety first, followed by the introduction of the acetonitrile (B52724) group or a precursor. This could be achieved through reactions like the cyanation of a benzyl (B1604629) halide or the conversion of a phenylacetic acid derivative.

A third, less common, approach involves the construction of the pyrrole ring itself from a suitable aniline (B41778) precursor, such as 3-aminophenylacetonitrile, through a reaction like the Paal-Knorr synthesis. These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical and Modern Approaches to the Construction of the Pyrrol-1-ylphenyl Moiety

The formation of the N-aryl bond is a critical step in the synthesis of this compound. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

The direct N-arylation of pyrrole with a substituted aryl halide is one of the most efficient methods for creating the pyrrol-1-ylphenyl structure. Two cornerstone reactions for this transformation are the Ullmann coupling and the Buchwald-Hartwig amination.

Ullmann Coupling: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an N-H containing heterocycle. organic-chemistry.org While traditional Ullmann conditions required harsh temperatures, modern advancements using ligands have made the reaction much milder and more versatile. researchgate.netacs.orgorganic-chemistry.org For the synthesis of the target molecule, this would involve reacting pyrrole with a compound like 3-bromophenylacetonitrile (B52883) or 3-iodophenylacetonitrile. Key components of this reaction include a copper(I) source (e.g., CuI), a base (e.g., K₃PO₄, K₂CO₃), and often a diamine ligand to facilitate the coupling. acs.orgmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a dominant method for forming C-N bonds in modern organic synthesis. wikipedia.orgyoutube.com It offers high functional group tolerance and generally proceeds under milder conditions than classical Ullmann reactions. acsgcipr.orgorganic-chemistry.org The reaction employs a palladium catalyst, typically with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos), and a base to couple an amine or heterocycle with an aryl halide or triflate. youtube.comlibretexts.org This method is highly suitable for coupling pyrrole with a functionalized aryl halide.

| Feature | Ullmann Coupling | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst Metal | Copper (e.g., CuI, Cu₂O) researchgate.netorganic-chemistry.org | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) acsgcipr.orglibretexts.org |

| Ligands | Diamine derivatives (e.g., N,N'-dimethylethylenediamine), L-proline, Phenanthrolines researchgate.netacs.org | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP) wikipedia.orgyoutube.com |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) acs.orgmdpi.com | Alkoxides or carbonates (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) libretexts.org |

| Aryl Halide Reactivity | I > Br > Cl (Chlorides are often challenging) acs.org | I ≈ Br ≈ OTf > Cl (Modern ligands enable chloride coupling) acsgcipr.orgorganic-chemistry.org |

| Functional Group Tolerance | Good, but can be sensitive to certain groups at higher temperatures. | Excellent, tolerates a wide range of functional groups. wikipedia.org |

The success of the N-arylation strategy depends on the availability of suitably substituted phenyl precursors. For instance, a Paal-Knorr pyrrole synthesis would require a primary aniline. This method involves the reaction of a 1,4-dicarbonyl compound with a primary amine, which in this context would be a derivative of aniline, to form the pyrrole ring. nih.gov

Alternatively, direct arylation strategies require precursors like 3-halophenylacetonitrile. These can be synthesized through various standard organic transformations. For example, 3-bromoaniline (B18343) can be converted to 3-bromobenzonitrile (B1265711) via a Sandmeyer reaction, which can then be further elaborated.

Introduction of the Acetonitrile Functionality

If the synthetic strategy involves forming the pyrrol-1-ylphenyl core first, the final key step is the introduction of the cyanomethyl group.

Cyanoalkylation, specifically cyanomethylation, is a direct method for adding the -CH2CN group. A common approach is the nucleophilic substitution of a benzyl halide with a cyanide salt. This two-step process would involve:

Halogenation: Conversion of a precursor like 3-(pyrrol-1-yl)phenylmethanol into the corresponding benzyl bromide or chloride using reagents such as PBr₃ or SOCl₂. The precursor alcohol itself can be synthesized by reduction of ethyl 3-(pyrrol-1-yl)benzoate. prepchem.com

Cyanation: Reaction of the resulting 1-(3-(bromomethyl)phenyl)-1H-pyrrole with a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent to yield the final product.

Modern methods for the cyanation of aryl halides have also been developed, often using palladium or nickel catalysts with various cyanide sources, including less toxic options like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II). rsc.orggoogle.commdpi.comorganic-chemistry.org These methods could potentially be applied to a precursor like 1-(3-halophenyl)-1H-pyrrole.

| Method | Substrate | Cyanide Source | Catalyst/Conditions | Key Features |

|---|---|---|---|---|

| Classical Nucleophilic Substitution | Benzyl Halide | NaCN, KCN | Polar aprotic solvent (e.g., DMSO, DMF) | Straightforward, high-yielding for activated substrates. |

| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | KCN, Zn(CN)₂, K₄[Fe(CN)₆] google.com | Pd(0) catalyst with phosphine ligands organic-chemistry.org | Broad substrate scope and functional group tolerance. organic-chemistry.org |

| Nickel-Catalyzed Cyanation | Aryl Halide | Alkyl isocyanides, BrCN, Zn(CN)₂ rsc.orgmdpi.comorganic-chemistry.org | Ni catalyst (e.g., NiCl₂·phen) mdpi.com | Cost-effective alternative to palladium. rsc.orgnih.gov |

An alternative route to the acetonitrile functionality proceeds via a phenylacetic acid intermediate. The synthesis would begin with 3-(pyrrol-1-yl)phenylacetic acid. This intermediate can be prepared and then converted to the nitrile. The standard laboratory method for converting a carboxylic acid to a nitrile involves a two-step process:

Amide Formation: The carboxylic acid is first converted to a primary amide (phenylacetamide derivative). This can be achieved by activating the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with ammonia, or by using peptide coupling reagents.

Dehydration: The resulting primary amide is then dehydrated to the corresponding nitrile using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA).

The hydrolysis of a nitrile like benzyl cyanide to phenylacetic acid is a well-established procedure, often using aqueous acid or base. orgsyn.orgsciencemadness.org Reversing this process provides a reliable, albeit longer, synthetic route to the target compound.

Convergent and Divergent Synthetic Pathways for this compound and its Analogs

The construction of this compound and related structures can be approached through both convergent and divergent synthetic strategies. These pathways offer flexibility in accessing a variety of analogs from common intermediates.

Stepwise Synthesis and Optimization

A common approach to synthesizing pyrrole-containing compounds involves the Paal-Knorr pyrrole synthesis, which is a reliable method for forming the pyrrole ring. uctm.edu This often involves the cyclization of a 1,4-dicarbonyl compound with a primary amine. uctm.edusemanticscholar.org The synthesis of analogs, such as those involving N-benzyl pyrrole, can be achieved by reacting it with substituted benzyl bromides in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethylformamide (DMF). nih.gov

Optimization of these stepwise syntheses is critical for achieving high yields and purity. For instance, in the synthesis of related pyrrole derivatives, factors such as the choice of catalyst and reaction conditions are finely tuned. The use of catalysts like bismuth(III) nitrate (B79036) pentahydrate has been shown to be effective in the formation of calix[n]pyrroles from pyrrole and acetone. researchgate.net

A key intermediate in the synthesis of related structures is [2-(pyrrol-1-yl)phenyl]methanol. This can be a precursor to the desired acetonitrile through functional group transformations.

One-Pot and Multicomponent Reaction Approaches

To enhance efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like this compound and its derivatives. MCRs allow for the formation of multiple bonds in a single operation, which is both time- and resource-efficient. nih.govrsc.orgresearchgate.netyoutube.com

For example, a three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine can selectively produce N-substituted 2,3,5-functionalized 3-cyanopyrroles in high yields. nih.gov Similarly, the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds can be achieved through a one-pot, three-component reaction under solvent-free conditions. mdpi.com The use of catalysts like citric acid or trichloroacetic acid in the absence of a solvent has also been reported for the one-pot synthesis of 2-hydroxynaphthyl pyrroles. uctm.edu These methodologies highlight the trend towards greener and more atom-economical synthetic routes. uctm.edu

Analytical Techniques for Structural Validation in Synthesis

The unambiguous confirmation of the structure of this compound is paramount. A combination of spectroscopic techniques is employed to provide a comprehensive structural elucidation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and environment of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to provide a detailed picture of the molecular structure.

¹H NMR: The proton NMR spectrum would reveal characteristic signals for the protons on the pyrrole ring, the phenyl ring, and the acetonitrile methylene (B1212753) group. The chemical shifts and coupling patterns of these protons provide crucial information about their relative positions. For instance, protons on the pyrrole ring typically appear in specific regions of the spectrum. researchgate.netorganicchemistrydata.org

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by showing signals for each unique carbon atom in the molecule. The chemical shift of the nitrile carbon is a particularly diagnostic feature. rsc.org

The following table outlines the expected NMR data for the key structural motifs found in this compound and related compounds.

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Pyrrole-H | ~6.0 - 7.5 | ~108 - 132 |

| Phenyl-H | ~7.0 - 7.5 | ~120 - 140 |

| -CH₂CN | ~3.7 | ~117 (CN), ~23 (-CH₂-) |

Note: These are approximate chemical shift ranges and can vary depending on the specific molecular environment and solvent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high precision. researchgate.netnih.govchemrxiv.org This allows for the confident determination of the elemental composition and confirmation of the molecular formula of this compound. researchgate.net The high resolving power of HRMS instruments, such as Orbitrap or FT-ICR, enables the differentiation between compounds with very similar nominal masses. researchgate.netnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. vscht.cz For this compound, the most prominent and diagnostic absorption band would be that of the nitrile (C≡N) stretching vibration, which typically appears in the range of 2220-2260 cm⁻¹. nih.govnih.gov Other characteristic peaks would include those for C-H stretching of the aromatic and pyrrole rings (around 3100-3000 cm⁻¹) and the methylene group (below 3000 cm⁻¹). vscht.cz The C=C stretching vibrations of the aromatic and pyrrole rings would be observed in the 1600-1450 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the conjugated system of the phenyl and pyrrole rings. researchgate.netresearchgate.net The solvent, such as acetonitrile, can influence the position of these absorption maxima. researchgate.netresearchgate.net

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Key Feature | Expected Value/Region |

| IR Spectroscopy | Nitrile (C≡N) stretch | 2220-2260 cm⁻¹ |

| Aromatic C-H stretch | 3100-3000 cm⁻¹ | |

| Alkane C-H stretch | < 3000 cm⁻¹ | |

| UV-Vis Spectroscopy | π-π* transitions | ~200-400 nm |

| HRMS | Exact Mass | Consistent with C₁₂H₁₀N₂ |

Chemical Reactivity and Functional Group Transformations of 2 3 Pyrrol 1 Ylphenyl Acetonitrile

Reactivity of the Acetonitrile (B52724) Group

The acetonitrile group (-CH₂CN) is a valuable functional handle, offering multiple pathways for synthetic elaboration. Its reactivity stems from the acidic nature of the α-protons, the electrophilicity of the nitrile carbon, and the nucleophilicity of the nitrile nitrogen. ntnu.no

Nucleophilic Reactivity and Hydrolysis

The nitrile functionality in 2-(3-pyrrol-1-ylphenyl)acetonitrile can undergo hydrolysis under both acidic and basic conditions to yield corresponding amides and carboxylic acids. ntnu.no The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile. Alkaline hydrolysis, for instance using potassium hydroxide in ethanol, is a common method for converting substituted acetonitriles into their corresponding amides. nih.gov Further hydrolysis under more stringent conditions will produce the carboxylic acid.

| Starting Material | Reagents | Product | Product Name |

| This compound | H₂O, H⁺ or OH⁻ (mild) | 2-(3-Pyrrol-1-ylphenyl)acetamide | 2-(3-Pyrrol-1-ylphenyl)acetamide |

| This compound | H₂O, H⁺ or OH⁻ (strong) | 2-(3-Pyrrol-1-ylphenyl)acetic acid | 2-(3-Pyrrol-1-ylphenyl)acetic acid |

This table illustrates the expected hydrolysis products of this compound under different conditions.

Reduction to Amines and Formation of Heterocyclic Compounds

The nitrile group is readily reduced to a primary amine, a cornerstone transformation in organic synthesis. This conversion of this compound to 2-(3-pyrrol-1-ylphenyl)ethan-1-amine can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common and effective method. commonorganicchemistry.comgoogle.com Chemical reducing agents such as Lithium aluminum hydride (LiAlH₄) are also highly effective for this transformation, reducing aliphatic nitriles to amines. commonorganicchemistry.com The resulting primary amine is a versatile intermediate that can be used in subsequent reactions, such as reductive amination or the synthesis of more complex heterocyclic structures. organic-chemistry.org

| Reagent | Conditions | Product |

| H₂/Pd-C | Elevated temperature and pressure | 2-(3-Pyrrol-1-ylphenyl)ethan-1-amine |

| H₂/Raney Ni | Elevated temperature and pressure | 2-(3-Pyrrol-1-ylphenyl)ethan-1-amine |

| LiAlH₄ | Anhydrous ether or THF, then H₂O workup | 2-(3-Pyrrol-1-ylphenyl)ethan-1-amine |

| NaBH₄/CoCl₂ | Methanol | 2-(3-Pyrrol-1-ylphenyl)ethan-1-amine |

This table presents common reagents for the reduction of the nitrile group to a primary amine.

Cycloaddition Reactions Involving Nitriles

Nitriles can participate as a 2π component in various pericyclic reactions, including cycloadditions, to form new heterocyclic rings. libretexts.org For example, [2+2] cycloadditions, often photochemically induced, can yield four-membered rings. libretexts.org Another significant class is the 1,3-dipolar cycloaddition, where the nitrile acts as a dipolarophile, reacting with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocycles (e.g., tetrazoles or oxadiazoles, respectively). While specific examples involving this compound are not detailed in the literature, its nitrile group is expected to undergo such reactions, providing a pathway to novel, complex heterocyclic systems. youtube.com

Reactivity of the Pyrrole (B145914) Heterocycle

The pyrrole ring is an electron-rich aromatic system due to the delocalization of the nitrogen's lone pair of electrons into the ring. This makes it highly susceptible to electrophilic attack and significantly more reactive than benzene (B151609). pearson.compearson.com

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

Electrophilic aromatic substitution (EAS) is the characteristic reaction of pyrrole. Substitution occurs preferentially at the C2 (α) position because the intermediate carbocation (arenium ion) is stabilized by more resonance structures compared to attack at the C3 (β) position. vaia.comonlineorganicchemistrytutor.com In this compound, the nitrogen atom is already substituted, but the C2, C3, C4, and C5 positions of the pyrrole ring are available for substitution. The N-phenylacetonitrile substituent is generally considered to be weakly deactivating and will direct incoming electrophiles to the C2 and C5 positions. Mild reaction conditions are typically sufficient for these transformations. pearson.com

| Reaction Type | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/Acetic Anhydride (B1165640) | 2-(3-(2-Nitro-1H-pyrrol-1-yl)phenyl)acetonitrile |

| Halogenation | SO₂Cl₂ (Chlorination) | 2-(3-(2-Chloro-1H-pyrrol-1-yl)phenyl)acetonitrile |

| Halogenation | NBS (Bromination) | 2-(3-(2-Bromo-1H-pyrrol-1-yl)phenyl)acetonitrile |

| Friedel-Crafts Acylation | Acetic Anhydride/SnCl₄ | 2-(3-(2-Acetyl-1H-pyrrol-1-yl)phenyl)acetonitrile |

| Vilsmeier-Haack | POCl₃/DMF | 2-(3-(2-Formyl-1H-pyrrol-1-yl)phenyl)acetonitrile |

This table outlines potential electrophilic aromatic substitution reactions on the pyrrole ring of this compound.

N-Substitution and Derivatization Strategies

The nitrogen atom of the pyrrole ring in this compound is already substituted with a phenylacetonitrile (B145931) group. This N-C bond is generally stable, making further N-substitution reactions that would displace the existing group difficult without resorting to harsh conditions that might degrade the molecule.

Therefore, derivatization strategies for this compound would primarily focus on the functional groups already discussed: the acetonitrile moiety and the carbon atoms of the pyrrole ring. Modifications would involve the hydrolysis or reduction of the nitrile, or electrophilic substitution on the pyrrole ring at the C2/C5 positions. In specific cases, such as in the presence of strong electron-withdrawing groups on the pyrrole ring, nucleophilic aromatic substitution might become possible, though this is less common for typical pyrrole systems. rsc.org

Polymerization Potential of the Pyrrole Moiety

The pyrrole moiety is a well-known precursor for conducting polymers, and its polymerization can be achieved through both chemical and electrochemical oxidative methods. asianpubs.orgresearchgate.netmdpi.com In the context of this compound, the pyrrole ring is substituted at the nitrogen atom with a phenylacetonitrile group. This N-substitution is a critical factor influencing its polymerization behavior.

Electrochemical Polymerization:

Electrochemical polymerization is a common method for preparing polypyrrole derivatives. mdpi.com This process involves the application of an appropriate potential to oxidize the pyrrole monomer, leading to the formation of a polymer film on the electrode surface. mdpi.comresearchgate.net The polymerization potential is an indicator of the ease of the electrochemical reaction. mdpi.com For N-substituted pyrroles, the nature of the substituent can affect the oxidation potential and the properties of the resulting polymer. researchgate.net The polymerization of pyrrole-based ionic liquids has been demonstrated in microfluidic devices, highlighting the versatility of this approach. nsf.gov The mechanism of electropolymerization typically involves the formation of radical cations, which then couple and deprotonate to form the polymer chain. psu.edu

Chemical Oxidative Polymerization:

Chemical oxidative polymerization offers an alternative route to polypyrroles. asianpubs.org This method utilizes oxidizing agents such as ferric chloride (FeCl₃), ammonium (B1175870) persulfate, or copper(II) perchlorate (B79767) to initiate polymerization. asianpubs.orgmdpi.com The choice of oxidant and reaction conditions, including the solvent (e.g., water, acetonitrile), can significantly impact the properties of the resulting polymer. asianpubs.orgresearchgate.net For instance, polymerization in the presence of a polymer matrix like polyacrylic acid can yield water-soluble or insoluble products. itu.edu.tr While chemically prepared polypyrroles have been reported to sometimes have lower conductivity than their electrochemically prepared counterparts, this method is still widely used. google.com

The polymerization of this compound would likely proceed through the coupling of the pyrrole rings, forming a polymer with a polypyrrole backbone and pendant phenylacetonitrile groups. The electronic properties and solubility of the resulting polymer would be influenced by these pendant groups.

Table 1: Overview of Polymerization Methods for Pyrrole Derivatives

| Polymerization Method | Description | Key Features |

| Electrochemical Polymerization | Oxidation of the monomer at an electrode surface to form a polymer film. mdpi.comresearchgate.net | Control over film thickness and morphology. researchgate.net |

| Chemical Oxidative Polymerization | Use of chemical oxidants to initiate polymerization in solution. asianpubs.orgmdpi.com | Can be performed in various solvents and with different oxidants. asianpubs.orgresearchgate.net |

Transformations of the Phenyl Linker

The phenyl ring in this compound serves as a linker between the pyrrole and acetonitrile functionalities. Its aromatic nature allows for a variety of substitution reactions, while also influencing the reactivity of the attached groups.

The pyrrol-1-yl group is generally considered an activating group in electrophilic aromatic substitution, while the cyanomethyl group (-CH₂CN) is weakly deactivating. The directing effect of the pyrrol-1-yl group would likely dominate, favoring substitution at the ortho and para positions relative to the pyrrole substituent. However, the position of the cyanomethyl group at the meta position relative to the pyrrole will also influence the regioselectivity.

Halogenation:

Halogenation, the introduction of a halogen atom (e.g., chlorine, bromine) onto the phenyl ring, is a common aromatic substitution reaction. khanacademy.orgyoutube.com This can typically be achieved using elemental halogens (e.g., Br₂) in the presence of a Lewis acid catalyst or with N-halosuccinimides. acs.org For 1-phenylpyrrole, halogenation has been studied, providing a basis for predicting the reactivity of this compound. acs.org

Nitration:

Nitration involves the introduction of a nitro group (-NO₂) onto the phenyl ring, usually with a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be further transformed into other functionalities, such as an amino group.

Friedel-Crafts Reactions:

Friedel-Crafts reactions, including alkylation and acylation, are important carbon-carbon bond-forming reactions. However, the presence of the pyrrole ring, which can coordinate with the Lewis acid catalyst, may complicate these reactions.

While the primary focus is often on substitution reactions on the phenyl ring itself, the phenyl linker can also mediate transformations of the attached functional groups.

Transformations of the Acetonitrile Group:

The acetonitrile group is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(3-pyrrol-1-ylphenyl)acetic acid) or an amide (2-(3-pyrrol-1-ylphenyl)acetamide). nih.gov The hydrolysis of related pyridylacetonitriles has been reported to yield the corresponding amides under alkaline conditions. nih.gov

Reduction: The nitrile group can be reduced to a primary amine (2-(3-pyrrol-1-ylphenyl)ethanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Alkylation: The carbon atom alpha to the nitrile group is acidic and can be deprotonated with a base to form a carbanion. This carbanion can then be alkylated with an alkyl halide, providing a route to more complex structures. nih.govacs.org

Table 2: Potential Functional Group Transformations of this compound

| Functional Group | Transformation | Reagents/Conditions | Product |

| Acetonitrile | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Carboxylic acid or Amide |

| Acetonitrile | Reduction | LiAlH₄ or H₂/Catalyst | Primary amine |

| Acetonitrile | α-Alkylation | Base, Alkyl halide | α-Alkylated acetonitrile |

| Phenyl Ring | Halogenation | Br₂/FeBr₃ or NBS | Bromo-substituted derivative |

| Phenyl Ring | Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |

Conformational Analysis and Structure Property Relationship Spr Studies

Conformational Dynamics of Pyrrole-Phenyl-Acetonitrile Systems

The flexibility of the bond connecting the pyrrole (B145914) and phenyl rings allows for various conformations, each with distinct energy levels. libretexts.org The study of these different spatial arrangements is known as conformational analysis. libretexts.orgchemistrysteps.com

The rotation around the C-N bond joining the phenyl and pyrrole rings is a key determinant of the molecule's three-dimensional shape. This rotation is characterized by a torsional angle, which is the angle between the planes of the two aromatic rings. The energy of the molecule varies as this angle changes, creating rotational barriers.

For N-phenylpyrrole, a related parent compound, studies have shown that the molecule is not planar in its ground state. nih.govacs.org The presence of substituents on the phenyl ring can influence the preferred torsional angle and the height of the rotational barrier. In the case of 2-(3-pyrrol-1-ylphenyl)acetonitrile, the cyanomethyl group at the meta position of the phenyl ring introduces steric and electronic effects that modulate the conformational landscape.

The rotational barrier in such systems is influenced by a combination of steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens of the pyrrole ring, as well as electronic effects arising from conjugation between the two rings. Studies on similar N-arylpyrroles have shown that the barriers to rotation can be significant, on the order of several kcal/mol. nih.govresearchgate.net

Table 1: Factors Influencing Rotational Barriers in Aryl-Heterocycle Systems

| Factor | Description | Impact on Rotational Barrier |

| Steric Hindrance | Repulsive interactions between atoms or groups in close proximity. | Larger substituents on the rings generally increase the rotational barrier. |

| Electronic Effects | Delocalization of electrons between the two rings (conjugation). | Increased conjugation can favor a more planar conformation, potentially lowering the barrier. |

| Solvent Polarity | The polarity of the surrounding medium. | Can influence the stability of different conformations and transition states, thereby affecting the barrier height. nih.govacs.org |

| Temperature | Provides the thermal energy to overcome the rotational barrier. | Higher temperatures lead to faster interconversion between conformers. |

Investigation of Atropisomerism and Stereochemical Implications

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. researchgate.netacs.orgnih.gov For atropisomerism to occur, the rotational barrier must be high enough to prevent facile interconversion of the isomers at a given temperature. nih.gov

In the context of N-arylpyrroles, atropisomerism can arise if there are sufficiently bulky substituents at the ortho positions of the phenyl ring and/or the 2- and 5-positions of the pyrrole ring. researchgate.net While this compound itself, with substitution at the meta position, is less likely to exhibit stable atropisomers, the principles are relevant to the broader class of related compounds. The presence of a chiral axis in such molecules can have significant implications for their biological activity and material properties. researchgate.net

Electronic Structure and Charge Distribution

The electronic properties of this compound are governed by the interplay between the electron-donating pyrrole ring and the electron-withdrawing nitrile group, mediated by the phenyl ring.

The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. numberanalytics.com The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, making the ring electron-rich. numberanalytics.comlibretexts.orglibretexts.org This is in contrast to pyridine, where the nitrogen lone pair is not part of the aromatic system. stackexchange.com

This electron-donating character of the pyrrole ring increases the electron density of the attached phenyl ring, particularly at the ortho and para positions. uobaghdad.edu.iq This effect is primarily due to resonance, where the nitrogen lone pair can be delocalized into the phenyl ring.

Table 2: Electronic Properties of Pyrrole

| Property | Description |

| Aromaticity | Contains 6 π-electrons, fulfilling Hückel's rule (4n+2). libretexts.org |

| Electron Nature | Electron-rich due to the participation of the nitrogen lone pair in the π-system. numberanalytics.comuobaghdad.edu.iq |

| Reactivity | Highly reactive towards electrophilic substitution, more so than benzene (B151609). numberanalytics.comuobaghdad.edu.iq |

| Basicity | Very weak base as the nitrogen lone pair is delocalized. libretexts.orglibretexts.org |

Influence of the Nitrile Group as an Electron-Withdrawing Moiety

The nitrile group (-C≡N) is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. numberanalytics.comlibretexts.org It withdraws electron density from the aromatic ring through both inductive and resonance effects. libretexts.org

The inductive effect is the withdrawal of electrons through the sigma bond framework. The resonance effect involves the delocalization of π-electrons from the ring onto the nitrile group. This deactivates the aromatic ring towards electrophilic substitution and makes the attached benzylic protons more acidic.

The combination of an electron-donating group (pyrrole) and an electron-withdrawing group (nitrile) on the same phenyl ring system gives rise to intramolecular charge transfer (ICT) characteristics. nih.govacs.org In such "push-pull" systems, there is a net movement of electron density from the donor to the acceptor upon photoexcitation.

In this compound, the pyrrole ring acts as the electron donor and the cyanomethylphenyl moiety acts as the electron acceptor. This can lead to the formation of an excited state with a significant dipole moment. The efficiency of this charge transfer is dependent on the conformation of the molecule, with more planar geometries generally favoring better electronic communication between the donor and acceptor groups. nih.govacs.org Studies on similar donor-acceptor systems have shown that the solvent polarity can also play a crucial role in stabilizing the charge-transfer state. nih.govacs.org

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the chemical compound this compound, specifically concerning its conformational analysis, structure-property relationships, and optical and electronic properties, is not available.

Consequently, it is not possible to provide a scientifically accurate and detailed analysis as requested. The absence of empirical or theoretical data prevents a discussion of its molecular design principles for modulating optoelectronic responses or the relationship between its molecular architecture and photophysical behavior.

This lack of information suggests that this compound may not have been a focus of significant research to date, or that any existing studies are not publicly accessible through standard scientific search methodologies. Therefore, the creation of an article with the specified detailed sections and data tables is not feasible at this time.

Computational and Theoretical Investigations of 2 3 Pyrrol 1 Ylphenyl Acetonitrile

Quantum Chemical Characterization of Ground State Structures

The foundation of any computational analysis is the accurate determination of the molecule's most stable three-dimensional arrangement, known as the ground state structure.

Density Functional Theory (DFT) is a robust method used in quantum chemistry to investigate the electronic structure of many-body systems. For 2-(3-Pyrrol-1-ylphenyl)acetonitrile, DFT calculations are employed to find the optimized geometry, which corresponds to the minimum energy state on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the forces on all atoms are negligible. The resulting optimized structure provides key insights into the molecule's conformation and stability. For instance, DFT has been successfully used to obtain the optimized structure for various organic molecules, which then serves as the basis for all subsequent property calculations. researchgate.net

The accuracy of DFT calculations is highly dependent on the chosen level of theory and the basis set. The level of theory refers to the specific functional used (e.g., B3LYP), while the basis set is a set of mathematical functions used to build the molecular orbitals (e.g., 6-31G(d,p) or LanL2DZ). researchgate.netmdpi.com The selection of an appropriate basis set is a critical step; larger basis sets generally provide more accurate results but at a higher computational cost. For molecules containing heavier atoms or for specific property calculations, specialized basis sets may be employed. The choice of functional and basis set should be validated against experimental data where possible or based on established performance for similar chemical systems. For example, studies on related heterocyclic compounds have utilized the B3LYP method with basis sets like 6-311+G* to achieve reliable results for both geometry and electronic properties. researchgate.net

Electronic Structure Analysis

Understanding the distribution and energy of electrons within a molecule is crucial for predicting its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that less energy is required to excite an electron, indicating higher reactivity and facilitating intramolecular charge transfer. researchgate.netresearchgate.net For pyrrole-containing compounds, the HOMO is typically located over the electron-rich pyrrole (B145914) ring system, while the LUMO distribution can vary depending on the substituents.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data is illustrative of what a FMO analysis would yield and is not specific to this compound due to a lack of published data.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.5 |

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predicted shifts, when compared to experimental spectra, can help in the assignment of signals to specific atoms in the molecule. researchgate.net

UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This analysis provides information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to HOMO-LUMO transitions. researchgate.net

IR: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Comparing the calculated vibrational spectrum with the experimental one can aid in the identification of functional groups and the confirmation of the optimized geometry. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(2-benzoyl-phenyl) oxalyl |

| 2,4,5-trisubstituted-1H-pyrrol-3-ol |

| 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) acetonitrile (B52724) |

Molecular Dynamics and Conformational Sampling Simulations

Molecular dynamics (MD) simulations and conformational sampling are powerful computational tools used to map the energetic landscape of a molecule and understand its dynamic behavior. lidsen.com For this compound, these simulations would be crucial in elucidating the spatial arrangement of its aromatic rings and the flexibility of the acetonitrile side chain.

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-N bond linking the phenyl and pyrrole rings. Computational studies on similar N-aryl pyrroles have shown that the two rings are generally not coplanar due to steric hindrance between the ortho hydrogens of the phenyl ring and the hydrogens on the pyrrole ring. rsc.org The exploration of the potential energy surface through conformational searches would likely reveal several low-energy conformers.

Table 1: Illustrative Potential Energy Data for Conformational Rotation in a Model N-Aryl Pyrrole System

| Dihedral Angle (Phenyl-Pyrrole) | Relative Energy (kJ/mol) |

| 0° (Coplanar) | High (Steric Clash) |

| 45° | Low |

| 90° (Perpendicular) | Intermediate |

| 135° | Low |

| 180° (Coplanar) | High (Steric Clash) |

This table is illustrative and based on typical findings for N-aryl systems. Actual values for this compound would require specific calculations.

The conformational distribution of this compound is expected to be temperature-dependent. At lower temperatures, the molecule would predominantly reside in its lowest energy conformations. As the temperature increases, the molecule can access higher energy states and overcome the rotational barriers between different conformers. thieme-connect.dersc.org

Prediction of Reactivity and Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. scienceopen.comscirp.org For this compound, reactivity predictions would focus on the pyrrole ring, the phenyl ring, and the acetonitrile moiety.

The pyrrole ring is known to be highly reactive towards electrophilic substitution, more so than benzene (B151609). pearson.comonlineorganicchemistrytutor.com Computational studies consistently show that electrophilic attack is most favorable at the C2 and C5 positions of the pyrrole ring due to the superior resonance stabilization of the resulting cationic intermediate (the sigma complex). onlineorganicchemistrytutor.compearson.com Transition state calculations for reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely confirm a lower activation energy for substitution at the C2 position of the pyrrole ring compared to any other position on either ring.

The acetonitrile group can also participate in various reactions. For example, the cyanomethyl radical can be generated and subsequently used in cyanomethylation reactions. scispace.comrsc.org Computational studies on such reactions involve locating the transition state for the hydrogen abstraction from the acetonitrile's methylene (B1212753) group.

Table 2: Illustrative Calculated Activation Energies for Electrophilic Bromination

| Position of Substitution | Relative Activation Energy (kJ/mol) |

| Pyrrole C2 | Lowest |

| Pyrrole C3 | Intermediate |

| Phenyl Ring (ortho/para to pyrrole) | High |

| Phenyl Ring (meta to pyrrole) | Highest |

This table provides a qualitative comparison based on established reactivity principles of pyrroles. onlineorganicchemistrytutor.com Actual values would be subject to the specific electrophile and computational method.

Computational chemistry allows for the detailed mapping of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. researchgate.net For a hypothetical reaction, such as the acid-catalyzed hydrolysis of the nitrile group to an amide or carboxylic acid, computational methods could be employed to:

Model the initial protonation of the nitrile nitrogen.

Calculate the energy barrier for the nucleophilic attack of a water molecule on the nitrile carbon.

Characterize the transition states for the subsequent proton transfers and tautomerization steps.

Similarly, for electrophilic substitution on the pyrrole ring, computational analysis can confirm the two-step mechanism involving the formation of a carbocation intermediate and its subsequent deprotonation to restore aromaticity. quora.com The calculated geometries and energies of the reactants, transition states, intermediates, and products would provide a complete and quantitative picture of the reaction mechanism.

Advanced Materials Applications of 2 3 Pyrrol 1 Ylphenyl Acetonitrile Derivatives

Organic Electronic Materials

Derivatives of 2-(3-Pyrrol-1-ylphenyl)acetonitrile are key components in the fabrication of next-generation organic electronic devices. The ability to tune their chemical structure allows for precise control over their electronic properties, making them suitable for various roles in this field.

Role as Monomers in Conjugated Polymer Synthesis for Organic Semiconductors

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are fundamental to organic electronics due to their unique optical and electrical properties. nih.gov Derivatives of this compound serve as versatile monomers for synthesizing these polymers. The pyrrole (B145914) moiety, being an electron-rich aromatic heterocycle, can act as a donor unit, while the phenylacetonitrile (B145931) group can be modified to function as an acceptor, enabling the creation of donor-acceptor (D-A) type polymers. This D-A architecture is crucial for tuning the polymer's band gap and energy levels. researchgate.netnih.gov

The synthesis of these conjugated polymers typically employs metal-catalyzed cross-coupling reactions. Methods such as Suzuki, Heck, and Sonogashira polymerizations are commonly used to link monomer units together, forming long, processable polymer chains. nih.gov For instance, halogenated derivatives of this compound can be polymerized with other aromatic comonomers, such as thiophenes, fluorenes, or diketopyrrolopyrroles (DPPs), to create a diverse library of semiconducting materials with tailored properties. scispace.comlookchem.com The resulting polymers often exhibit excellent solubility in common organic solvents, which is a significant advantage for solution-based processing techniques. lookchem.com

| Polymerization Method | Description | Typical Monomers |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Dihalogenated pyrrole derivatives, aromatic diboronic acids/esters. |

| Heck Coupling | A palladium-catalyzed reaction of an unsaturated halide with an alkene. | Vinyl-substituted pyrrole derivatives, dihalogenated aromatic compounds. |

| Sonogashira Coupling | A palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. | Ethynyl-substituted pyrrole derivatives, dihalogenated aromatic compounds. |

| Direct Arylation | A method that forms carbon-carbon bonds between C-H bonds and aryl halides, reducing pre-functionalization steps. | This compound derivatives, dibrominated DPP monomers. scispace.com |

This table summarizes common polymerization techniques used for synthesizing conjugated polymers from monomers analogous to this compound.

Applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic (OPV) Devices

The semiconducting polymers derived from this compound analogues are extensively used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. In OFETs, these materials form the active channel layer where charge transport occurs. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. Polymers incorporating pyrrole and DPP units have demonstrated high mobilities, attributed to their planar structures and strong intermolecular interactions that facilitate efficient charge hopping. scispace.comscispace.com Solution-processable DPP derivatives have been synthesized and used as organic semiconductors, achieving carrier mobilities as high as 5.7 × 10⁻⁴ cm²/Vs in top-contact/bottom-gate OFET devices. nih.gov

In OPV devices, or organic solar cells, these polymers function as the electron donor material in the photoactive bulk heterojunction layer, typically blended with a fullerene derivative or another n-type organic semiconductor as the electron acceptor. rsc.org The incorporation of dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its derivatives into photovoltaic polymers has been shown to significantly enhance the power conversion efficiency (PCE) of organic solar cells. rsc.org The broad absorption spectra and appropriate energy levels of these pyrrole-based polymers allow for efficient light harvesting and effective charge separation at the donor-acceptor interface. scispace.com

| Device | Material Type | Key Performance Metric | Reported Value |

| OFET | Diketopyrrolopyrrole (DPP) Copolymer | Hole Mobility | > 1 cm²/Vs scispace.com |

| OFET | Thiazolyl-flanked DPP Polymer | Electron Mobility | ~0.1 cm²/Vs scispace.com |

| OFET | NDI-DTYA2 based D-A polymer | Electron Mobility | up to 0.38 cm² V⁻¹ s⁻¹ nih.gov |

| OPV | Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) Polymer | Power Conversion Efficiency (PCE) | > 10% rsc.org |

This table presents representative performance data for OFETs and OPVs utilizing polymers with structural similarities to derivatives of this compound.

Electrochromic and Electroluminescent Materials Development

Electrochromic materials can change their color in response to an applied electrical potential, a property that is valuable for applications like smart windows, displays, and electronic paper. Conjugated polymers based on pyrrole derivatives are excellent candidates for electrochromic applications due to their stable and reversible redox behavior. For example, poly(3,4-alkylenedioxypyrrole)s exhibit low oxidation potentials and display distinct, multicolor electrochromism, switching between red/orange (neutral state) and light blue/gray (doped state). researchgate.net These polymers demonstrate high contrast ratios and outstanding stability, retaining over 90% of their electroactivity after tens of thousands of switches. researchgate.net The incorporation of the this compound backbone could lead to new electrochromic polymers with a wide palette of colors and excellent performance characteristics.

Electroluminescence, the emission of light in response to an electric current, is the principle behind organic light-emitting diodes (OLEDs). While direct information on this compound is limited, related pyrrole-based conjugated polymers have been investigated as emissive layers in OLEDs. nih.gov By carefully designing the polymer structure, the emission color can be tuned across the visible spectrum. The high fluorescence quantum yields observed in some pyrrole-containing polymers make them promising for efficient light emission. lookchem.com

Development of Responsive Chemical Systems

The adaptable nature of the this compound structure allows for its incorporation into "smart" materials that can respond to external chemical or physical stimuli.

Integration into Sensor Platforms

The electronic properties of semiconducting polymers derived from this compound analogues are sensitive to their immediate environment. This sensitivity can be harnessed to create highly effective chemical sensors. When integrated into an OFET architecture, the polymer's conductivity can be modulated by the adsorption of analyte molecules. This principle has been used to develop sensors for volatile organic compounds (VOCs). scispace.com An array of OFETs using different DPP-based copolymers as the active layers can, when combined with pattern recognition algorithms, successfully detect and discriminate between structurally similar VOCs like hexane, octane, and benzene (B151609) derivatives. scispace.com

Furthermore, by introducing specific functional groups, fluorescent sensors can be developed. For example, 1,4-diketopyrrolo-[3,4-c]pyrroles (DPPs) have been used to create fluorescent pH sensors. rsc.org The fluorescence of these dyes changes in response to pH variations, a mechanism that can be tuned by altering the chemical structure of the dye and the polymer matrix it is embedded in. rsc.org This demonstrates the potential for creating highly specific sensors for a variety of chemical and biological analytes.

Bio-Inspired Material Science

The design of advanced materials often takes cues from biological systems, which excel at molecular recognition, energy conversion, and specific molecular interactions. The unique architecture of this compound, which combines the electron-rich aromaticity of the pyrrole ring with the versatile reactivity of the acetonitrile (B52724) group, positions it as a valuable building block in this domain.

Scaffold Design for Molecular Recognition Studies

The development of synthetic scaffolds capable of selective molecular recognition is a cornerstone of supramolecular chemistry and sensor technology. The pyrrole nucleus is a well-established pharmacophore, and its derivatives are known to engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These are the very interactions that govern molecular recognition in biological systems, such as enzyme-substrate binding and antibody-antigen recognition.

The structure of this compound provides a rigid and tunable platform for creating host molecules. The phenyl ring can be functionalized to introduce specific recognition sites, while the pyrrole and acetonitrile groups can participate in binding events or be further modified to enhance solubility and electronic properties. For instance, derivatives could be designed to selectively bind to biologically relevant anions, cations, or neutral molecules, acting as chemosensors. The fluorescence properties of such molecules could be modulated upon binding, providing a detectable signal. While direct studies on this compound for this purpose are not yet prevalent, the extensive research on other pyrrole-based macrocycles and receptors underscores the potential of this compound class.

| Derivative Class | Potential Recognition Target | Sensing Mechanism |

| Crown Ether Analogs | Metal Cations (e.g., K+, Na+) | Ion-Dipole Interactions |

| Calix[n]pyrrole Analogs | Anions (e.g., Cl-, F-) | Hydrogen Bonding |

| Functionalized Phenyl Rings | Small Organic Molecules | π-π Stacking, Shape Complementarity |

Components in Biophotovoltaic Architectures

Biophotovoltaic (BPV) systems, which integrate photosynthetic elements with electronic materials, represent a promising avenue for sustainable energy generation. The efficiency of these devices hinges on the effective transfer of electrons from the biological component to the electrode. Pyrrole-based conducting polymers have emerged as promising materials for these applications due to their excellent charge transport properties. nih.gov

A study on a pyrrole-functionalized dithieno[3,2-b:2′,3′-d]pyrrole (DTP)-type conducting polymer demonstrated its utility in BPV systems, highlighting the role of the pyrrole moiety in facilitating efficient π-π stacking and enhancing charge carrier mobility. nih.gov Similarly, theoretical studies on materials combining pyrrole and terphenyl units have shown their potential for use in organic light-emitting diodes (OLEDs), a field with technological parallels to BPVs. These studies focus on the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for efficient charge injection and transport. jmaterenvironsci.com

Derivatives of this compound could be envisioned as components in BPV devices in several capacities. They could serve as:

Hole-Transporting Materials: The electron-rich pyrrole and phenyl rings could facilitate the transport of positive charges (holes) from the photosynthetic component to the anode.

Sensitizers: By tuning their electronic properties through substitution, these molecules could be designed to absorb light and inject electrons into a semiconductor, similar to dyes in dye-sensitized solar cells.

Interfacial Layers: They could be used to modify electrode surfaces, improving the biocompatibility and electronic coupling with the biological component.

| Potential Role | Key Property | Relevant Research Finding |

| Hole-Transporting Material | High HOMO energy level, good π-π stacking | Pyrrole-based polymers show enhanced charge carrier mobility. nih.gov |

| Sensitizer | Tunable absorption spectrum and redox potentials | Pyrrole derivatives can be functionalized to alter their electronic properties. jmaterenvironsci.com |

| Interfacial Modifier | Surface-anchoring groups, biocompatibility | Pyrrole-containing polymers can create porous structures suitable for cell attachment. nih.gov |

Exploration of Molecular Interactions in Biological Contexts

The pyrrole scaffold is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals. researchgate.netnih.gov This prevalence suggests that the pyrrole ring is well-suited for interacting with biological macromolecules such as proteins and nucleic acids. The functionalization of the pyrrole ring can lead to compounds with a range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov

For example, research on 4-phenylpyrrole derivatives has led to the development of potent antagonists for the androgen receptor, which are being investigated for the treatment of prostate cancer. nih.gov In these molecules, the phenylpyrrole core acts as a scaffold that presents functional groups in the correct orientation to bind to the receptor's active site. nih.gov The nitrile group, as seen in this compound, is also a common feature in bioactive molecules and can participate in hydrogen bonding or act as a reactive center.

Given this background, derivatives of this compound could be explored for their potential to interact with various biological targets. By introducing different substituents on the phenyl ring or modifying the acetonitrile group, libraries of compounds could be synthesized and screened for activities such as enzyme inhibition or receptor binding. The intrinsic fluorescence of some pyrrole derivatives could also be harnessed to develop probes for bioimaging applications, allowing for the visualization of specific biological processes.

| Compound Class | Biological Target | Potential Application |

| Substituted Phenylacetonitriles | Enzymes, Receptors | Drug Discovery, Chemical Biology |

| Pyrrole-fused Heterocycles | DNA/RNA | Gene Regulation, Anticancer Agents |

| Fluorescent Derivatives | Specific Proteins or Organelles | Bioimaging Probes, Diagnostics |

Conclusion and Future Research Directions

Summary of Key Research Avenues for 2-(3-Pyrrol-1-ylphenyl)acetonitrile

The exploration of this compound is poised to advance several key areas of chemical science. The inherent functionalities of the molecule, namely the pyrrole (B145914) ring, the phenyl ring, and the nitrile group, offer a versatile platform for a multitude of investigations.

A primary research avenue lies in the exploration of its biological activity . Pyrrole and acetonitrile (B52724) derivatives are known to exhibit a wide range of pharmacological properties. For instance, pyrrole-containing compounds are found in many natural products and pharmaceuticals, displaying anticancer, antibacterial, anti-inflammatory, and antifungal activities. beilstein-journals.org The arylacetonitrile scaffold is also a key component in various bioactive molecules. Therefore, a systematic investigation into the biological properties of this compound and its derivatives could lead to the discovery of new therapeutic agents.

Another significant research direction is its potential application in materials science . N-arylpyrroles are precursors to conducting polymers and have been studied for their electronic and optical properties. arkat-usa.org The presence of the polar nitrile group could further influence the electronic characteristics and intermolecular interactions of polymers derived from this monomer. Investigating the polymerization of this compound and the properties of the resulting materials could open up new possibilities for organic electronics, sensors, and other advanced materials.

Unexplored Reactivity and Synthetic Challenges

The reactivity of this compound remains largely uncharted territory. The interplay between the electron-rich pyrrole ring and the electron-withdrawing nitrile group, mediated by the phenyl linker, presents a unique electronic environment that could lead to novel chemical transformations.

Unexplored Reactivity:

Electrophilic substitution on the pyrrole ring is a fundamental reaction that could be used to introduce a variety of functional groups. The regioselectivity of such reactions on the 2- and 5-positions of the pyrrole ring in the presence of the 3-acetonitrilephenyl substituent is an area of interest.

The reactivity of the nitrile group offers another handle for chemical modification. Hydrolysis, reduction, or cycloaddition reactions involving the nitrile could lead to a diverse array of derivatives with different properties.

The potential for intramolecular cyclization reactions, possibly triggered by specific reagents or conditions, could lead to the formation of novel heterocyclic systems.

Synthetic Challenges:

The primary synthetic challenge is the efficient and selective construction of the this compound molecule itself. While general methods for the synthesis of N-arylpyrroles are well-established, their application to a substrate bearing a reactive nitrile group requires careful consideration.

Established methods for N-arylpyrrole synthesis include:

Paal-Knorr Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. acs.orgwikipedia.orgorganic-chemistry.orgrgmcet.edu.in For this compound, this would require 3-aminophenylacetonitrile as the starting amine. The stability of the nitrile group under the typically acidic or high-temperature reaction conditions of the Paal-Knorr synthesis would need to be evaluated. rgmcet.edu.in

Clauson-Kaas Synthesis: This method utilizes 2,5-dialkoxytetrahydrofurans as the pyrrole precursor, reacting with a primary amine. beilstein-journals.orgchem-station.comresearchgate.netnih.govumich.edu Similar to the Paal-Knorr synthesis, the compatibility of the nitrile functionality with the reaction conditions is a key consideration.

Transition-Metal Catalyzed Syntheses: Modern methods involving transition metal catalysts, such as those utilizing dienyl azides or other precursors, offer milder reaction conditions and potentially greater functional group tolerance. organic-chemistry.orgcapes.gov.brcatalyst-enabling-synthetic-chemistry.com These approaches may prove to be more suitable for the synthesis of this compound.

Synergistic Approaches Combining Experimental and Computational Studies

A powerful strategy for unlocking the potential of this compound involves a synergistic combination of experimental and computational chemistry.

Computational studies can provide valuable insights into:

Electronic Structure: Density Functional Theory (DFT) calculations can be employed to understand the electron distribution, molecular orbitals, and reactivity indices of the molecule. This can help predict the most likely sites for electrophilic or nucleophilic attack.

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of potential reactions, helping to optimize reaction conditions and predict the formation of byproducts.

Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectroscopic data, such as NMR and UV-Vis spectra.

Experimental studies will be crucial for:

Synthesis and Characterization: Developing and optimizing synthetic routes to this compound and its derivatives, followed by thorough characterization using modern analytical techniques.

Reactivity Screening: Systematically exploring the reactivity of the compound under various conditions to discover new transformations.

Property Measurement: Quantifying the biological, electronic, and optical properties of the synthesized compounds.

By integrating these two approaches, researchers can accelerate the pace of discovery and gain a deeper understanding of the fundamental chemistry of this promising molecule.

Potential for Novel Functional Materials and Molecular Systems

The unique molecular architecture of this compound makes it a promising building block for the creation of novel functional materials and molecular systems.

Conducting Polymers: As mentioned earlier, the N-arylpyrrole unit is a well-known precursor for conducting polymers. The incorporation of the polar nitrile group could lead to materials with tailored electronic properties, improved processability, and enhanced intermolecular interactions.

Fluorescent Materials: The extended π-system of the molecule suggests that it and its derivatives may exhibit interesting photophysical properties. 1-Phenylpyrrole itself displays dual fluorescence. medchemexpress.com The synthesis and study of a series of derivatives with varying substituents could lead to the development of new fluorescent probes and materials for applications in sensing and imaging.

Supramolecular Assemblies: The presence of the nitrile group, a potential hydrogen bond acceptor, along with the aromatic rings, could facilitate the formation of well-defined supramolecular structures through non-covalent interactions. These assemblies could find applications in areas such as crystal engineering and host-guest chemistry.

Q & A

Q. Basic

- NMR Spectroscopy : - and -NMR identify functional groups (e.g., nitrile peaks at ~110–120 ppm for ) and confirm pyrrole-phenyl connectivity via aromatic proton splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 213.1002 for C₁₂H₁₀N₂) and fragmentation patterns .

- FT-IR : Confirms nitrile group presence (sharp absorption at ~2240 cm⁻¹) and pyrrole N-H stretches (~3400 cm⁻¹) .

How does single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Advanced

X-ray crystallography provides precise bond lengths and angles, critical for distinguishing between tautomeric forms or regioisomers. For example, in related pyrrole-acetonitrile compounds, the nitrile group’s orientation relative to the pyrrole ring (dihedral angles of 15–25°) and C–C bond lengths (~1.45 Å for phenyl-acetonitrile linkages) confirm structural assignments . Disorder in crystal lattices, common in flexible moieties, requires refinement using software like SHELXL .

How can researchers predict the biological activity of this compound given limited experimental data?

Q. Advanced

- Structural Analog Analysis : Compare with pyrrole-containing compounds like 2-(1H-pyrrol-3-yl)acetonitrile, which show moderate cytotoxicity (IC₅₀ ~50 µM in HeLa cells) via intercalation or enzyme inhibition .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like cytochrome P450 or kinases. For example, the nitrile group may form hydrogen bonds with catalytic residues (e.g., binding energy ≤−7.0 kcal/mol) .

- SAR Studies : Modifying the phenyl substituents (e.g., adding electron-withdrawing groups) enhances reactivity or target selectivity .

How should researchers address contradictory data in solubility or stability studies of this compound?

Q. Advanced

- Cross-Validation : Replicate experiments under controlled conditions (e.g., 25°C in acetonitrile/water mixtures) and compare with HPLC purity assays (>97%) .

- Environmental Controls : Degradation studies under UV light or varying pH (e.g., stability at pH 5–7 but hydrolysis at pH >10) clarify storage requirements .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., onset at ~180°C) to resolve stability discrepancies .

What computational methods are effective in modeling the electronic properties of this compound?

Q. Advanced

- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis sets predict HOMO-LUMO gaps (~4.5 eV) and charge distribution, explaining electrophilic nitrile reactivity .

- Molecular Dynamics (MD) : Simulates solvation effects (e.g., acetonitrile vs. DMSO) on conformational stability .

How can reaction yields be improved in multi-step syntheses involving this compound?

Q. Advanced

- Catalyst Screening : Palladium(II) complexes (e.g., Pd(OAc)₂ with bis-phosphine ligands) enhance Suzuki-Miyaura coupling efficiency (yield increase from 45% to 72%) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining purity (>95%) .

What are the recommended storage conditions to ensure long-term stability?

Basic

Store at 0–6°C in airtight, amber vials under nitrogen to prevent moisture absorption and nitrile hydrolysis. Use desiccants (e.g., silica gel) and avoid prolonged exposure to light .

Notes

- Cross-reference experimental data with PubChem or crystallographic databases (e.g., CCDC) .

- Always validate computational predictions with empirical assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.